Structural Differentiation from Direct Amide Analogs via Phenoxypropanamide Linker
The compound possesses a 3-phenoxypropanamide chain at the core pyrazolylbenzothiazole scaffold, while closely related commercial analogs feature alternative amide substituents. This structural difference is expected to modulate lipophilicity, metabolic stability, and protein binding [1]. The patent class-level structure-activity relationship indicates that varying the R4 amide group significantly alters the therapeutic profile, underscoring the non-interchangeable nature of these compounds [1].
| Evidence Dimension | Amide side-chain structure |
|---|---|
| Target Compound Data | 3-phenoxypropanamide (CAS 1172418-83-5) |
| Comparator Or Baseline | Benzamide (CAS 956353-94-9); Thiophene-2-carboxamide (CAS 956353-94-9); 2,3-dimethoxybenzamide (CAS 1172753-29-5); Benzo[d][1,3]dioxole-5-carboxamide (CAS not specified) |
| Quantified Difference | N/A – structural comparison; functional impact inferred from class-level patent data |
| Conditions | Comparative structural analysis based on published chemical structures |
Why This Matters
Procurement decisions must be based on the specific chemical entity because even minor changes to the amide side chain can lead to divergent biological activities, as established in the foundational patent [1].
- [1] Zaihui Zhang, Timothy S. Daynard, Shisen Wang, Xinyao Du, Gregory B. Chopiuk, Jun Yan, Jianxin Chen, Serguei V. Sviridov. Pyrazolylbenzothiazole derivatives and their use as therapeutic agents. Patent US-8410272-B2, 2013. View Source
